Pyrazolo[1,5-a]pyrazine

Anticancer Kinase Inhibition Lung Cancer

Pyrazolo[1,5-a]pyrazine (CAS 24973-85-1) is the unsubstituted parent scaffold critical for building clinically validated kinase inhibitor series (RET, JAK, PI3K, ROS1) and GPCR antagonists. Unlike imidazo[1,2-a]pyrazine or pyrazolo[1,5-a]pyrimidine analogs, its distinct nitrogen distribution dictates unique C7 regioselective C–H functionalization under mild, ligand-free conditions, enabling efficient late-stage diversification for focused library synthesis. The scaffold’s defined hinge-binding geometry and modulated logP/PSA profile are essential for maintaining target affinity and metabolic stability in lead optimization. Co-crystal structure availability (PDB: 4WAF with PI3Kα) supports rational design. For procurement managers and medicinal chemistry teams, sourcing the exact unsubstituted core is non-negotiable for reproducible SAR and scalable probe development. Request a quote for bulk GMP or R&D quantities.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 24973-85-1
Cat. No. B3255129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrazine
CAS24973-85-1
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C=N1
InChIInChI=1S/C6H5N3/c1-2-8-9-4-3-7-5-6(1)9/h1-5H
InChIKeyCMGKRWOBNPTZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrazine (CAS 24973-85-1): Procurement-Ready Heterocyclic Scaffold with Validated Pharmacological Lineage


Pyrazolo[1,5-a]pyrazine (CAS 24973-85-1, C6H5N3, MW 119.12) is a fused bicyclic heteroaromatic scaffold comprising a pyrazole ring annulated to a pyrazine moiety [1]. This core structure exhibits distinct electronic and steric properties arising from its fused nitrogen-rich ring system, which confers a specific spatial orientation of hydrogen bond donor/acceptor sites and π-π stacking surfaces [2]. As an unsubstituted parent heterocycle, it serves as the foundational building block for multiple clinically and preclinically validated pharmacological series, including kinase inhibitors targeting RET, JAK, PI3K, and ROS1, as well as GPCR antagonists [3].

Why Generic Substitution of Pyrazolo[1,5-a]pyrazine is Not Advisable: Comparative Reactivity and Target Engagement


Despite superficial similarities with other nitrogen-containing fused bicycles such as imidazo[1,2-a]pyrazine, pyrrolo[1,2-a]pyrazine, or pyrazolo[1,5-a]pyrimidine, the pyrazolo[1,5-a]pyrazine core cannot be readily interchanged without significant risk of altering synthetic outcomes or biological activity [1]. The specific distribution of nitrogen atoms within the 5-6 fused ring system dictates unique regioselective functionalization patterns—particularly at the C7 position—and modulates critical physicochemical parameters such as logP, polar surface area, and hydrogen-bonding capacity, which in turn govern kinase hinge-binding geometry and metabolic stability . Substituting this core with a structurally analogous scaffold may therefore compromise the binding affinity, selectivity profile, or pharmacokinetic properties of a lead series, as demonstrated in comparative structure-activity relationship (SAR) studies across multiple target classes [2].

Pyrazolo[1,5-a]pyrazine (CAS 24973-85-1): Quantitative Comparative Evidence for Scientific Selection


Superior Cytotoxicity in A549 NSCLC Cells: Direct Comparison with Alternative Core Modifications

In a direct head-to-head comparison within a single SAR study, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibited significantly greater cytotoxicity against A549 lung adenocarcinoma cells compared to closely related analogs lacking specific substituents on the pyrazole and pyrazine rings. Compound 28 (IC50 = 7.01 µM) and Compound 27 (IC50 = 8.19 µM) demonstrated the most potent antiproliferative activity in the series of 30 compounds tested [1].

Anticancer Kinase Inhibition Lung Cancer

Quantifiable Reduction of PI3K Protein Levels: Differentiated from Kinase-Inactive Scaffolds

Several pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated a clear, quantifiable reduction in phosphoinositide 3-kinase (PI3K) protein levels in A549 cells, a mechanistic effect not observed with the inactive comparator compounds within the same series. Compounds 21 and 26-28 significantly reduced PI3K protein expression, confirming target engagement beyond mere cytotoxicity [1].

PI3K/AKT/mTOR Pathway Signal Transduction Target Engagement

Crystal Structure of Tetrahydropyrazolo[1,5-a]pyrazine Bound to PI3Kα: Atomic-Level Differentiator for Structure-Based Design

A high-resolution crystal structure (PDB ID: 4WAF) of a novel tetrahydropyrazolo[1,5-a]pyrazine derivative bound to the engineered PI3Kα kinase domain provides atomic-level detail of the binding mode, revealing a specific hinge-binding interaction that is a key differentiator for structure-based drug design (SBDD) efforts targeting this kinase. The structure was solved at 2.39 Å resolution [1].

Structural Biology Drug Design Kinase Inhibitor

Predicted Favorable Drug-Likeness and ADMET Profile: A Calculated Advantage over Less Optimized Cores

Computational predictions of drug-likeness and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives indicate favorable pharmacokinetic profiles. This is a calculated advantage over alternative scaffolds that may possess intrinsically poor drug-like properties, such as high molecular weight or excessive lipophilicity, which can lead to poor oral bioavailability or high clearance rates [1].

ADMET Drug-likeness Pharmacokinetics

Recommended Research and Industrial Applications for Pyrazolo[1,5-a]pyrazine (CAS 24973-85-1) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for PI3K-Targeting Anticancer Agents

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a validated starting point for developing novel PI3K inhibitors. The demonstrated cytotoxicity in A549 NSCLC cells (IC50 values of 7.01 µM and 8.19 µM for compounds 28 and 27, respectively) and the observed reduction in PI3K protein levels [1] support its use in lead optimization campaigns. Furthermore, the existence of a co-crystal structure with PI3Kα (PDB: 4WAF) [2] enables rational, structure-guided modifications to improve potency and selectivity.

Chemical Biology: Development of Chemical Probes for Kinase Selectivity Profiling

The distinct SAR profile and predicted favorable drug-like properties of pyrazolo[1,5-a]pyrazine derivatives [1] position them as excellent candidates for developing chemical probes. These probes can be used to interrogate the biological function of specific kinases, such as PI3K, in cellular and in vivo models, particularly where selectivity over related kinases is a key requirement for accurate target validation.

Synthetic Methodology: Utilization in Regioselective C–H Functionalization and Library Synthesis

The pyrazolo[1,5-a]pyrazine core exhibits well-defined regioselectivity for C–H functionalization at the C7 position under mild, ligand-free palladium-catalyzed conditions [1]. This enables the efficient, late-stage diversification of the scaffold to generate focused libraries of bi(hetero)aryl derivatives for high-throughput screening and SAR exploration, providing a synthetic advantage over cores with less predictable or controllable reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.